N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide
Description
Properties
CAS No. |
159383-35-4 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
N-acetyl-2-(2-cyanoiminopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C9H12N4O2/c1-7(14)12-9(15)5-13-4-2-3-8(13)11-6-10/h2-5H2,1H3,(H,12,14,15) |
InChI Key |
FHBRHGAXSMEPJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)CN1CCCC1=NC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide typically involves the cyclization of N-acetyl derivatives. One common method includes the chloroacetylation of benzylamine under simple conditions using sodium ethoxide and sodium ethylate, which produces N-benzyl-2-chloroacetamide. This intermediate is then allowed to react with various reagents such as acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate to create the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanoimino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-acetyl-2-(amino)-1-pyrrolidineacetamide.
Scientific Research Applications
N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The cyanoimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide can be compared with other similar compounds such as:
N-Acetyl-2-azetine: Undergoes Lewis acid-catalyzed cycloaddition reactions.
N-Acetyl-2-aryl-1,2-dihydro-4H-3,1-benzoxazin-4-ones: Synthesized via condensation reactions and used in various biological applications.
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
Biological Activity
N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide is a compound with potential biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects on specific enzymes, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂N₄O₂
- SMILES : CC(=O)NC(=O)CN1CCCC1=NC#N
- InChIKey : FHBRHGAXSMEPJH-UHFFFAOYSA-N
The structure of this compound includes a pyrrolidine ring, an acetamide group, and a cyanoimino substituent, which may contribute to its biological properties.
Enzyme Inhibition
Recent studies have shown that derivatives of N-acetylpyrrolidine exhibit significant inhibitory activity against key carbohydrate hydrolysis enzymes such as α-glucosidase and α-amylase. These enzymes are implicated in glucose metabolism and are targets for managing type 2 diabetes mellitus. The inhibition of these enzymes can lead to reduced glucose absorption and lower blood sugar levels.
- Study Findings :
- A derivative of N-acetylpyrrolidine demonstrated high potential to inhibit both α-glucosidase and α-amylase, showing promising results for diabetic treatment applications .
- The inhibitory concentration (IC50) values were calculated, indicating the effectiveness of the compound in enzyme inhibition compared to standard inhibitors like acarbose.
Free Radical Scavenging Activity
The compound also exhibits free radical scavenging properties, which can be beneficial in reducing oxidative stress associated with various diseases, including diabetes. The ability to scavenge free radicals suggests potential antioxidant activity, contributing to overall health benefits.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| α-Glucosidase Inhibition | Significant inhibition observed | |
| α-Amylase Inhibition | High potential for inhibition | |
| Free Radical Scavenging | Antioxidant properties noted |
Potential Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Diabetes Management : By inhibiting carbohydrate-hydrolyzing enzymes, the compound may help regulate blood sugar levels in diabetic patients.
- Antioxidant Therapy : Its free radical scavenging ability positions it as a candidate for therapies aimed at reducing oxidative stress-related damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
